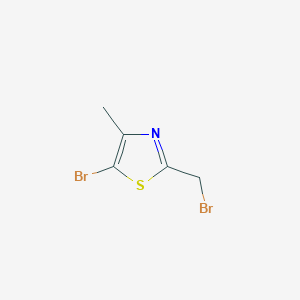

5-Bromo-2-(bromomethyl)-4-methylthiazole

CAS No.: 1379370-70-3

Cat. No.: VC6608570

Molecular Formula: C5H5Br2NS

Molecular Weight: 270.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379370-70-3 |

|---|---|

| Molecular Formula | C5H5Br2NS |

| Molecular Weight | 270.97 |

| IUPAC Name | 5-bromo-2-(bromomethyl)-4-methyl-1,3-thiazole |

| Standard InChI | InChI=1S/C5H5Br2NS/c1-3-5(7)9-4(2-6)8-3/h2H2,1H3 |

| Standard InChI Key | PEPKIJGZITXLNW-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)CBr)Br |

Introduction

Chemical Identity and Structural Characteristics

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. In 5-bromo-2-(bromomethyl)-4-methylthiazole, the core thiazole ring is substituted at positions 2, 4, and 5 with a bromomethyl group, methyl group, and bromine atom, respectively. This arrangement creates a highly electrophilic scaffold due to the electron-withdrawing effects of the bromine atoms, which may enhance its reactivity in cross-coupling reactions or nucleophilic substitutions.

Molecular Formula and Weight

The molecular formula of this compound is C₅H₅Br₂NS, with a molecular weight of 287.93 g/mol. The presence of two bromine atoms contributes significantly to its molecular weight and influences its physical properties, such as boiling point and solubility.

Synthetic Routes and Optimization

The synthesis of 5-bromo-2-(bromomethyl)-4-methylthiazole likely involves multi-step functionalization of a preformed thiazole core. A plausible route is outlined below, drawing from methodologies used for related brominated thiazoles.

Stepwise Bromination and Alkylation

-

Core Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, combining a thiourea derivative with α-haloketones.

-

Bromination at Position 5: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces the bromine atom at position 5 .

-

Bromomethylation at Position 2: A radical bromination or substitution reaction using reagents like NBS and a light source installs the bromomethyl group.

-

Methylation at Position 4: Friedel-Crafts alkylation or palladium-catalyzed coupling introduces the methyl group.

Example Protocol from Literature

A patent study describes the synthesis of 2-methyl-5-(4-methoxy-3-methylphenyl)thiazole via a Suzuki-Miyaura coupling between 5-bromo-2-methylthiazole and a boronic acid derivative . This method highlights the utility of brominated thiazoles as coupling partners in cross-coupling reactions, a strategy that could be adapted for functionalizing 5-bromo-2-(bromomethyl)-4-methylthiazole.

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 5-Bromo-2-methylthiazole | 1.00 g | 90°C, 6h, Pd catalyst, dioxane/water | 1.90 g |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

-

Solubility: Brominated thiazoles are generally sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate.

-

LogP: The presence of bromine atoms increases the compound’s hydrophobicity. A calculated logP value of ~3.2 suggests moderate lipophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 150°C, indicating stability under standard laboratory conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume